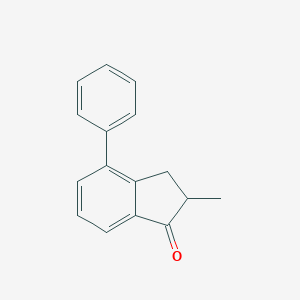
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research to study Parkinson's disease. MPTP was first synthesized in the 1970s as a byproduct of a drug manufacturing process and was later found to cause Parkinson's-like symptoms in humans and primates.
作用機序
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine-producing neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuron death.
生化学的および生理学的効果
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's selective destruction of dopamine-producing neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying Parkinson's disease. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Additionally, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's mechanism of action differs from the pathology of Parkinson's disease in humans, as 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism is reversible, whereas Parkinson's disease is progressive.
将来の方向性
Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease that more closely mimic the pathology of the disease in humans. Additionally, researchers could investigate the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers could explore the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
In conclusion, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, or 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one, is a synthetic compound that has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's ability to selectively destroy dopamine-producing neurons in the substantia nigra makes it a valuable tool for studying the disease's underlying mechanisms. However, 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one's toxicity and potential to cause Parkinson's disease-like symptoms limit its use in lab experiments. Future research on 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one could focus on developing new animal models of Parkinson's disease, investigating the use of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one as a tool for studying other neurodegenerative diseases, and exploring the development of new therapies that target the underlying mechanisms of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one-induced Parkinsonism.
合成法
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods, including the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one) using potassium permanganate or the reduction of 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) using sodium borohydride. The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one requires careful handling due to its toxicity and potential to cause Parkinson's disease-like symptoms.
科学的研究の応用
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one has been used extensively in scientific research to study Parkinson's disease. 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one is a neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, a region of the brain that is critical for motor control. This selective destruction of dopamine-producing neurons mimics the pathology of Parkinson's disease, making 2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one a valuable tool for studying the disease's underlying mechanisms.
特性
CAS番号 |
153733-74-5 |
|---|---|
製品名 |
2-Methyl-4-phenyl-2,3-dihydro-1H-inden-1-one |
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
2-methyl-4-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-10-15-13(12-6-3-2-4-7-12)8-5-9-14(15)16(11)17/h2-9,11H,10H2,1H3 |
InChIキー |
IVYCZGYSZDAEPE-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
正規SMILES |
CC1CC2=C(C=CC=C2C1=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



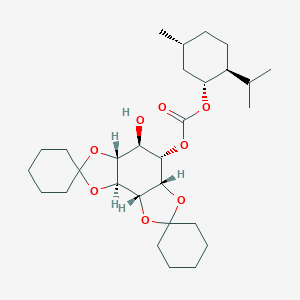


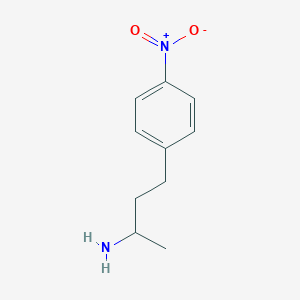
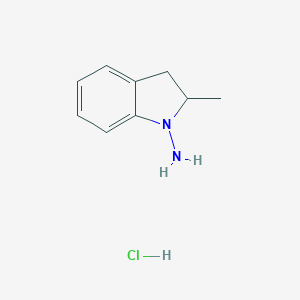
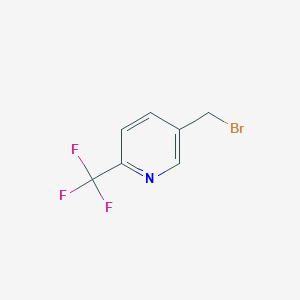
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
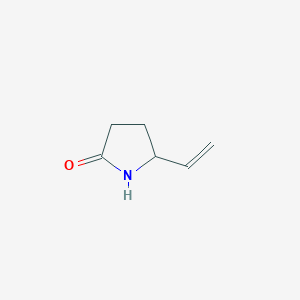
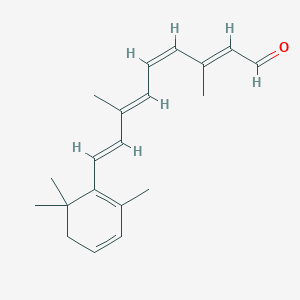
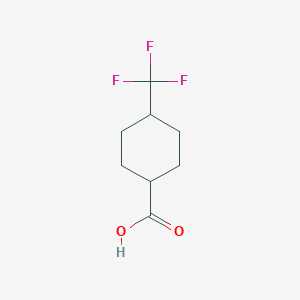
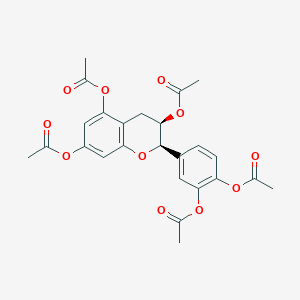
![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

